Dasminapant

Description

Properties

CAS No. |

1570231-89-8 |

|---|---|

Molecular Formula |

C60H72N10O10S2 |

Molecular Weight |

1157.4 g/mol |

IUPAC Name |

(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |

InChI |

InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1 |

InChI Key |

AKLBERUGKZNEJY-RTEPGWBGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |

Canonical SMILES |

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

APG-1387, APG 1387l; APG1387; SM-1387; SM 1387; SM1387. |

Origin of Product |

United States |

Foundational & Exploratory

Dasminapant's Mechanism of Action in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasminapant (APG-1387) is a potent, bivalent small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). By targeting and antagonizing the Inhibitor of Apoptosis Proteins (IAPs), this compound effectively promotes programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's pro-apoptotic activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways. This compound leverages the extrinsic apoptosis pathway, demonstrating significant synergistic effects when combined with cytokines like Tumor Necrosis Factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL). A central element of its mechanism is the induced degradation of cellular IAP1 (cIAP1), which leads to the formation of a death-inducing signaling complex known as the ripoptosome, culminating in robust caspase activation and execution of the apoptotic program.

Introduction to this compound

This compound is a second-generation SMAC mimetic designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous SMAC/DIABLO protein. This allows it to bind with high affinity to the Baculovirus IAP Repeat (BIR) domains of IAP family members, including X-linked IAP (XIAP), cIAP1, and cIAP2.[1] In many cancers, the overexpression of IAPs is a key survival mechanism, enabling tumor cells to evade apoptosis by directly inhibiting caspases and modulating pro-survival signaling pathways like NF-κB.[2][3] this compound's bivalent structure allows it to efficiently dimerize and induce the auto-ubiquitination and subsequent proteasomal degradation of cIAPs, thereby removing a critical brake on the cellular death machinery.[1]

Core Mechanism of Apoptosis Induction

The primary mechanism by which this compound induces apoptosis is through the potent and rapid degradation of IAPs, which in turn sensitizes cancer cells to extrinsic death signals.

IAP Antagonism and Degradation

This compound binds to the BIR domains of cIAP1, cIAP2, and XIAP. Its primary action is inducing the E3 ubiquitin ligase activity of cIAP1, leading to its rapid auto-ubiquitination and degradation by the proteasome.[1][3] This eliminates the cell's ability to suppress caspase activation. While this compound can also antagonize XIAP, its most pronounced effect is the degradation of cIAP1/2.[3]

Ripoptosome Formation and Caspase-8 Activation

The degradation of cIAPs is a critical trigger for the assembly of a cytoplasmic, multi-protein complex known as the ripoptosome .[1] This complex serves as a platform for the activation of initiator caspase-8. The core components of the ripoptosome include:

-

Receptor-Interacting Protein Kinase 1 (RIPK1)

-

Fas-Associated Death Domain (FADD)

-

Pro-caspase-8

In a normal, healthy cell, cIAPs constantly ubiquitinate RIPK1, marking it for non-degradative processes and preventing it from assembling into a death-inducing complex. Upon this compound-induced cIAP degradation, RIPK1 is liberated and stabilized, allowing it to bind to FADD and pro-caspase-8.[1] The proximity of pro-caspase-8 molecules within the ripoptosome facilitates their auto-cleavage and activation.

Executioner Caspase Activation and Synergy with TNF-α/TRAIL

Activated caspase-8 initiates a downstream caspase cascade by cleaving and activating executioner caspases, primarily caspase-3 and caspase-7 . These activated executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

While this compound can induce apoptosis as a single agent in some sensitive cell lines, its activity is dramatically enhanced by the presence of extrinsic death ligands like TNF-α or TRAIL.[3] These ligands bind to their respective death receptors (TNFR1, TRAIL-R1/R2), which further promotes the recruitment of RIPK1 and FADD, amplifying the formation of the ripoptosome and subsequent caspase-8 activation.[1][3] This synergistic effect is crucial, as many cancer cells that are resistant to this compound alone become highly sensitive in the presence of even low levels of TNF-α.[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular pathways involved in this compound's mechanism of action.

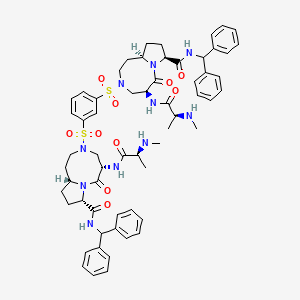

Diagram 1: this compound Mechanism of Action

References

- 1. Novel smac mimetic APG-1387 elicits ovarian cancer cell killing through TNF-alpha, Ripoptosome and autophagy mediated cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The SMAC Mimetic APG-1387 Sensitizes Immune-Mediated Cell Apoptosis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SMAC Mimetic APG-1387 Sensitizes Immune-Mediated Cell Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

APG-1387: A Bivalent SMAC Mimetic for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APG-1387 is a novel, clinical-stage, bivalent small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). By targeting Inhibitor of Apoptosis Proteins (IAPs), APG-1387 promotes apoptosis in cancer cells and modulates the immune system, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents. This technical guide provides an in-depth overview of APG-1387, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

The evasion of apoptosis is a hallmark of cancer. Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, often overexpressed in tumor cells, leading to therapeutic resistance and poor prognosis. IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, exert their anti-apoptotic effects by directly inhibiting caspases or by modulating signaling pathways like NF-κB.

SMAC mimetics are a class of drugs designed to antagonize IAPs, thereby restoring the apoptotic signaling cascade. APG-1387 is a bivalent SMAC mimetic, meaning it possesses two IAP-binding motifs, which allows for potent and sustained target engagement.[1] This design enables APG-1387 to effectively induce the degradation of cIAP1 and cIAP2 and antagonize the function of XIAP.[1][2]

Mechanism of Action

APG-1387 functions by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins.[3][4] This interaction mimics the binding of the endogenous SMAC protein.

2.1. Induction of cIAP1/2 Degradation and NF-κB Signaling: Upon binding to the BIR domains of cIAP1 and cIAP2, APG-1387 induces a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[4][5] The degradation of cIAP1/2 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: cIAP1/2 are key negative regulators of the non-canonical NF-κB pathway. Their degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway. This can lead to the production of pro-inflammatory cytokines and enhance anti-tumor immunity.[5]

-

Sensitization to TNFα-induced Apoptosis: The degradation of cIAP1/2 removes their inhibitory effect on the TNFα signaling pathway. This leads to the formation of the ripoptosome, a signaling complex that activates caspase-8 and initiates apoptosis.[6]

2.2. Antagonism of XIAP: As a bivalent SMAC mimetic, APG-1387 can concurrently bind to the BIR2 and BIR3 domains of XIAP, effectively neutralizing its inhibition of caspases-3, -7, and -9.[3] This relieves the block on both the intrinsic and extrinsic pathways of apoptosis.

The following diagram illustrates the core mechanism of action of APG-1387.

Preclinical Data

APG-1387 has demonstrated significant anti-tumor activity in a variety of preclinical models, both as a single agent and in combination with other therapies.

3.1. In Vitro Efficacy:

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| SKOV3 | Ovarian Cancer | CCK-8 | EC50 | 0.097 µM | [6] |

| OVCAR3 | Ovarian Cancer | CCK-8 | EC50 | 0.2113 µM | [6] |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Modest effect as monotherapy | [5] |

| HCCLM3 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Modest effect as monotherapy | [5] |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Significant reduction with TNF-α or TRAIL | [5] |

| HCCLM3 | Hepatocellular Carcinoma | CCK-8 | Cell Viability | Significant reduction with TNF-α or TRAIL | [5] |

| NPC cell lines | Nasopharyngeal Carcinoma | Cell Viability | Apoptosis | Potent induction with TNF-α | [7] |

3.2. In Vivo Efficacy:

APG-1387 has shown potent single-agent anti-tumor activity in xenograft models of nasopharyngeal carcinoma.[7] In a hepatocellular carcinoma xenograft model, the combination of APG-1387 and pre-activated Natural Killer (NK) cells significantly inhibited tumor growth.[5]

Clinical Data

APG-1387 has been evaluated in several Phase I and Phase II clinical trials in patients with advanced solid tumors and hematologic malignancies.

4.1. Monotherapy:

A Phase I dose-escalation study in 28 patients with advanced solid tumors in China showed that APG-1387 was well-tolerated at doses up to 45 mg.[3] The maximum tolerated dose (MTD) was not reached.[3] In a separate Phase I trial, 28 subjects with advanced solid tumors received APG-1387 monotherapy. The disease control rate (DCR) was 21.7%, although no objective responses were observed.[3]

4.2. Combination Therapy:

-

With Pembrolizumab (Anti-PD-1): A Phase Ib/II study (NCT03386526) evaluated APG-1387 in combination with pembrolizumab in patients with advanced solid tumors. The combination was found to be well-tolerated.

-

With Toripalimab (Anti-PD-1): In a Phase I trial, 22 patients with advanced solid tumors received APG-1387 in combination with toripalimab. The recommended Phase II dose (RP2D) for APG-1387 was 45 mg weekly. The objective response rate (ORR) was 13.6%, with one complete response, and the DCR was 54.5%.[3]

-

With Chemotherapy (Nab-paclitaxel plus Gemcitabine): A Phase Ib/II trial is evaluating APG-1387 in combination with nab-paclitaxel and gemcitabine for the treatment of advanced pancreatic cancer.[5]

| Trial Identifier | Phase | Treatment | Tumor Type | Key Findings | Reference |

| CTR20150161 | I | APG-1387 Monotherapy | Advanced Solid Tumors | Well-tolerated up to 45 mg; MTD not reached. | [3] |

| Phase I | I | APG-1387 Monotherapy | Advanced Solid Tumors | DCR of 21.7%. | [3] |

| NCT03386526 | Ib/II | APG-1387 + Pembrolizumab | Advanced Solid Tumors | Well-tolerated combination. | |

| Phase I | I | APG-1387 + Toripalimab | Advanced Solid Tumors | RP2D of 45 mg weekly; ORR 13.6%; DCR 54.5%. | [3] |

| NCT04643405 | Ib/II | APG-1387 + Nab-paclitaxel + Gemcitabine | Advanced Pancreatic Cancer | Ongoing. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of APG-1387.

5.1. Cell Viability Assay (CCK-8):

Objective: To determine the effect of APG-1387 on the viability of cancer cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/ml and allow them to adhere for 24 hours.[6]

-

Treat the cells with various concentrations of APG-1387. Include a vehicle-treated control group.[6]

-

Incubate the cells for 72 hours.[6]

-

Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 30 minutes to 4 hours at 37°C.[5][6]

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate the inhibition rate of cell proliferation using the formula: ((A450_control - A450_treated) / A450_control) * 100%.[6]

5.2. Apoptosis Assay (Annexin V/PI Staining):

Objective: To quantify the induction of apoptosis by APG-1387.

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and treat with desired concentrations of APG-1387 for 24 hours.[6]

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

-

Incubate for 15 minutes at room temperature in the dark.[5]

-

Analyze the cells by flow cytometry.[6]

The following diagram outlines the workflow for the apoptosis assay.

5.3. Western Blot for IAP Degradation:

Objective: To assess the degradation of cIAP1, cIAP2, and XIAP following treatment with APG-1387.

Protocol:

-

Treat cells with APG-1387 for the desired time points.

-

Lyse the cells in RIPA buffer to extract total protein.[5]

-

Determine protein concentration using a BCA assay.[5]

-

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.[5]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.[5]

-

Visualize the protein bands using an ECL detection system.[5]

5.4. TNF-α Secretion Assay (ELISA):

Objective: To measure the secretion of TNF-α from cells treated with APG-1387.

Protocol:

-

Treat cells with APG-1387 for various time points.

-

Collect the cell culture supernatant.[6]

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α according to the manufacturer's instructions.[6] This typically involves:

-

Coating a 96-well plate with a capture antibody for TNF-α.

-

Adding the cell culture supernatant to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to a detectable signal.

-

Measuring the signal using a microplate reader.

-

Signaling Pathways

The following diagram depicts the signaling pathways modulated by APG-1387.

References

- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SMAC Mimetic APG-1387 Sensitizes Immune-Mediated Cell Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dasminapant (APG-1387): A Technical Guide to Its Interaction with XIAP, cIAP1, and cIAP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasminapant (also known as APG-1387) is a clinical-stage, bivalent small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] As a potent Inhibitor of Apoptosis Protein (IAP) antagonist, this compound targets key regulators of cell death, including X-linked Inhibitor of Apoptosis Protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3][4] IAP proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by suppressing apoptosis.[5] By antagonizing these proteins, this compound aims to restore the natural apoptotic signaling pathways, thereby promoting cancer cell death. This document provides an in-depth technical overview of this compound's mechanism of action, its effects on target proteins, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions by mimicking the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of the endogenous protein SMAC/DIABLO. This motif allows it to bind with high affinity to the Baculovirus IAP Repeat (BIR) domains of IAP proteins. The consequences of this binding are twofold and target-specific:

-

Antagonism of cIAP1 and cIAP2: this compound binding to the BIR3 domain of cIAP1 and cIAP2 induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity. This leads to rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[6] The degradation of these proteins is a critical event that unleashes multiple downstream anti-tumor effects.

-

Antagonism of XIAP: XIAP is the most potent endogenous caspase inhibitor, directly binding and neutralizing initiator caspase-9 (via its BIR3 domain) and effector caspases-3 and -7 (via its BIR2 domain).[7] this compound binding to the BIR domains of XIAP physically displaces these caspases, liberating them to execute the apoptotic cascade.[8]

Biochemical and Cellular Activity

While specific binding affinity data (Ki) for this compound against purified IAP proteins are not extensively available in the public domain, the activity profile can be understood through its observed cellular effects and by comparison with other well-characterized SMAC mimetics.

Cellular Activity of this compound

This compound has been shown to induce the degradation of cIAP proteins in a dose-dependent manner. In hepatocellular carcinoma cell lines like HepG2 and HCCLM3, treatment with this compound at concentrations ranging from 0.02 to 20 µM for 24 hours leads to a rapid decrease in cIAP1 and cIAP2 protein levels.[3] The degradation of XIAP is also observed, though it is reported to be less potent compared to its effect on cIAPs.[3]

Comparative Biochemical Activity of SMAC Mimetics

To provide a quantitative context for the potency of this drug class, the binding affinities of other prominent SMAC mimetics are presented below. These values represent the concentration of the compound required to inhibit 50% of the target protein's activity (IC50) or the inhibition constant (Ki).

| Compound | Target Protein | Binding Affinity (Ki / Kd) |

| Xevinapant (AT-406) | XIAP (BIR3) | 66.4 nM (Ki)[9] |

| cIAP1 (BIR3) | 1.9 nM (Ki)[9] | |

| cIAP2 (BIR3) | 5.1 nM (Ki)[9] | |

| Birinapant (TL32711) | XIAP | 45 nM (Kd)[4][8] |

| cIAP1 | <1 nM (Kd)[4][8] | |

| GDC-0152 | XIAP (BIR3) | 28 nM (Ki)[4] |

| cIAP1 (BIR3) | 17 nM (Ki)[4] | |

| cIAP2 (BIR3) | 43 nM (Ki)[4] | |

| SM-164 | XIAP (BIR2-BIR3) | 1.39 nM (IC50)[8] |

Table 1: Binding affinities of selected SMAC mimetics against XIAP, cIAP1, and cIAP2 BIR domains.

Modulation of Signaling Pathways

This compound's engagement with its target IAPs triggers significant perturbations in key signaling pathways that govern cell survival and death.

Induction of Apoptosis

By neutralizing IAP-mediated suppression, this compound reactivates the apoptotic machinery. The degradation of cIAP1/2 and the direct inhibition of XIAP lead to the activation of caspase-8 in the extrinsic pathway and prevent the inhibition of caspases-9, -3, and -7 in the intrinsic pathway. This dual effect ensures a robust pro-apoptotic signal.

Caption: this compound-induced apoptosis pathway.

Activation of the Non-Canonical NF-κB Pathway

In healthy cells, cIAP1/2 continuously ubiquitinate and target NF-κB-inducing kinase (NIK) for degradation, keeping the non-canonical NF-κB pathway inactive. The degradation of cIAP1/2 by this compound leads to the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn processes p100 to its active p52 form. The resulting p52/RelB heterodimer translocates to the nucleus to regulate gene expression, which can include the production of pro-inflammatory cytokines that enhance anti-tumor immunity.

Caption: Activation of non-canonical NF-κB pathway.

Key Experimental Methodologies

The characterization of this compound and its effects on XIAP, cIAP1, and cIAP2 involves a suite of biochemical and cell-based assays.

General Experimental Workflow

A typical workflow for evaluating a SMAC mimetic like this compound involves progressing from biochemical assays to cellular and in vivo models to confirm its mechanism of action and efficacy.

Caption: Standard workflow for IAP antagonist evaluation.

Western Blot for cIAP Degradation

This protocol is used to visually confirm the this compound-induced degradation of cIAP1, cIAP2, and changes in XIAP levels.

-

Cell Treatment: Plate cancer cells (e.g., MDA-MB-231, HepG2) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Treat cells with this compound as described above.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

-

Caspase Activity Assay

This luminescent assay measures the activity of key executioner caspases to confirm the functional outcome of IAP antagonism.

-

Cell Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.

-

Lysis and Reagent Addition: Add a Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) in a buffer that promotes cell lysis.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of active caspase-3/7.

Conclusion

This compound is a potent, bivalent SMAC mimetic that effectively antagonizes XIAP, cIAP1, and cIAP2. Its mechanism of action, centered on inducing the degradation of cIAPs and liberating caspases from XIAP-mediated inhibition, leads to robust induction of apoptosis and modulation of NF-κB signaling in cancer cells. The comprehensive experimental methodologies outlined herein provide a framework for the continued investigation and characterization of this compound and other next-generation IAP antagonists in preclinical and clinical settings.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Ascentage Pharma Releases Preclinical Results of IAP Antagonist APG-1387 in an Oral Presentations at EASL ILC 2020 - [ascentage.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A phase 1 trial of APG-1387, an IAP antagonist, with nab-paclitaxel and gemcitabine in patients with refractory metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dasminapant-Induced PARP Cleavage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasminapant (APG-1387) is a clinical-stage, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound relieves the IAP-mediated suppression of caspases, leading to the induction of apoptosis in cancer cells. A key hallmark of this apoptotic cascade is the cleavage of Poly (ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative analysis of this compound-induced PARP cleavage, intended for researchers and professionals in the field of oncology drug development.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that targets IAP family members, including X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[1][2] These proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting caspase activity and promoting cell survival.[2] this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, disrupting their ability to inhibit caspases-3, -7, and -9.[2] This leads to the activation of the caspase cascade, a crucial component of the apoptotic machinery. The induction of apoptosis by this compound is a key mechanism of its anti-tumor activity.[1]

The Role of PARP Cleavage in Apoptosis

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that plays a vital role in DNA repair.[3] In response to DNA damage, PARP synthesizes poly (ADP-ribose) chains on nuclear proteins, a process that is critical for the recruitment of DNA repair machinery. During apoptosis, PARP is a primary substrate for activated caspase-3 and caspase-7. Cleavage of the 116 kDa full-length PARP protein generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain. This cleavage event serves two main purposes in the execution of apoptosis:

-

Inactivation of DNA repair: The separation of the DNA-binding and catalytic domains renders PARP inactive, preventing the cell from repairing DNA damage and thus committing it to apoptosis.

-

Conservation of cellular energy: The catalytic activity of PARP consumes significant amounts of NAD+ and ATP. Inactivation of PARP prevents this energy depletion, ensuring that sufficient energy is available for the active processes of apoptosis.

The detection of the 89 kDa cleaved PARP fragment is widely considered a reliable biochemical hallmark of apoptosis.

Signaling Pathway of this compound-Induced PARP Cleavage

The induction of PARP cleavage by this compound is a multi-step process that involves the antagonism of IAPs and the subsequent activation of the caspase cascade. The signaling pathway can be visualized as follows:

Quantitative Analysis of this compound-Induced Apoptosis and PARP Cleavage

While this compound has been shown to induce apoptosis and PARP cleavage, publicly available quantitative data from dose-response studies with this compound as a monotherapy is limited. The following tables are illustrative, based on typical results seen with SMAC mimetics and apoptosis-inducing agents, to provide a framework for data presentation.

Table 1: Illustrative Dose-Response of this compound on Apoptosis in Cancer Cells

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 5.2 ± 1.1 | 2.3 ± 0.5 |

| 0.1 | 12.8 ± 2.5 | 4.1 ± 0.8 |

| 1 | 25.6 ± 3.2 | 8.7 ± 1.3 |

| 10 | 48.3 ± 4.1 | 15.2 ± 2.0 |

| 20 | 65.7 ± 5.5 | 22.4 ± 2.8 |

Data are presented as mean ± SD from a representative experiment.

Table 2: Illustrative Quantification of PARP Cleavage by Western Blot Densitometry

| This compound Concentration (µM) | Relative Density of Cleaved PARP (89 kDa) / β-actin | Fold Change vs. Control |

| 0 (Control) | 0.15 ± 0.03 | 1.0 |

| 0.1 | 0.45 ± 0.08 | 3.0 |

| 1 | 1.20 ± 0.15 | 8.0 |

| 10 | 2.85 ± 0.22 | 19.0 |

| 20 | 4.50 ± 0.35 | 30.0 |

Data are presented as mean ± SD from a representative experiment.

Detailed Experimental Protocols

Western Blot Analysis of PARP Cleavage

This protocol outlines the key steps for detecting full-length and cleaved PARP in cell lysates following treatment with this compound.

5.1.1. Experimental Workflow

5.1.2. Materials

-

Cell Lines: e.g., HepG2, HCCLM3 (or other relevant cancer cell lines)[1]

-

This compound (APG-1387): Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary Antibodies:

-

Rabbit anti-cleaved PARP (Asp214) monoclonal antibody (e.g., 1:1000 dilution)

-

Rabbit anti-PARP polyclonal antibody (detects full-length and cleaved PARP) (e.g., 1:1000 dilution)

-

Mouse anti-β-actin monoclonal antibody (loading control) (e.g., 1:5000 dilution)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG (e.g., 1:5000 dilution)

-

HRP-conjugated goat anti-mouse IgG (e.g., 1:5000 dilution)

-

-

SDS-PAGE Gels: 10% or 12% polyacrylamide gels

-

Membrane: PVDF or nitrocellulose membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

5.1.3. Procedure

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1-20 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Perform densitometry analysis to quantify the intensity of the cleaved PARP band relative to the loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection and quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

5.2.1. Experimental Workflow

5.2.2. Materials

-

Annexin V-FITC/APC Apoptosis Detection Kit: Contains Annexin V conjugate, Propidium Iodide (PI), and binding buffer.

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

5.2.3. Procedure

-

Cell Treatment: Treat cells with this compound as described for the Western blot analysis.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 1X binding buffer. Add Annexin V conjugate and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Gate the cell populations to distinguish between:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on IAP-mediated survival. The induction of PARP cleavage is a critical downstream event in the mechanism of action of this compound and serves as a robust biomarker for its pro-apoptotic activity. The protocols and data presentation frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals to effectively study and quantify the effects of this compound on this key apoptotic marker. Further investigations into the quantitative dose-response and time-course of this compound-induced PARP cleavage in various cancer models will be crucial for its continued clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SMAC Mimetic APG-1387 Sensitizes Immune-Mediated Cell Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Research on Dasminapant (APG-1387) in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research conducted on Dasminapant (also known as APG-1387) for the treatment of hepatocellular carcinoma (HCC). This compound is a novel, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting cancer cell death. This document summarizes the mechanism of action, in vitro and in vivo data from key preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as an antagonist of the IAP family of proteins, which includes XIAP, cIAP-1, cIAP-2, and ML-IAP.[1] These proteins are frequently overexpressed in cancer cells, where they inhibit apoptosis by binding to and neutralizing caspases. By mimicking the endogenous protein SMAC, this compound binds to IAPs, primarily inducing the degradation of cIAP-1 and XIAP.[1] This action liberates caspases from IAP-mediated inhibition, leading to the activation of caspase-3, subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), and ultimately, the induction of apoptosis.[1]

In Vitro Preclinical Data

Preclinical studies have evaluated the activity of this compound in established human HCC cell lines, including HepG2 and HCCLM3. The research demonstrates that this compound effectively induces the degradation of IAP proteins and sensitizes HCC cells to cytokine-induced apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro experiments.

| Cell Line | Treatment | Key Finding | Reference |

| HepG2, HCCLM3 | This compound (0.02-20 µM) for 24 hours | Induces rapid, dose-dependent degradation of cellular IAPs (cIAPs). | [1] |

| HepG2, HCCLM3 | This compound (2 µM) for 24 hours | Enhances the anti-cancer effects of TNF-α and TRAIL. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key in vitro experiments.

A. Cell Culture:

-

Cell Lines: HepG2 and HCCLM3 human hepatocellular carcinoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

B. Western Blot Analysis for IAP Degradation:

-

Seeding: Plate 1.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.02 to 20 µM) for a specified duration (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

C. Cell Viability Assay for TNF-α/TRAIL Sensitization:

-

Seeding: Plate 5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat cells with this compound (e.g., 2 µM) for a specified time, followed by the addition of TNF-α or TRAIL.

-

Incubation: Incubate for 24-48 hours.

-

Viability Measurement: Assess cell viability using the MTS assay. Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

In Vivo Preclinical Data

The anti-tumor activity of this compound has been assessed in mouse xenograft models of human HCC, demonstrating modest single-agent efficacy and a significant enhancement of immune-mediated tumor killing.

Quantitative Data Summary

The table below outlines the results from in vivo studies using an HCCLM3 xenograft model.

| Animal Model | Treatment Group | Key Finding | Reference |

| Mice with HCCLM3 Xenografts | This compound (20 mg/kg, i.p. every 3 days for 4 weeks) | Exhibited a degree of anti-tumor effect as a monotherapy and was well-tolerated. | [1] |

| Mice with HCCLM3 Xenografts | This compound (20 mg/kg, i.p.) + Pre-activated NK cells | Potentiated the effects of NK cells, leading to enhanced reduction in tumor growth and weight. | [1] |

Experimental Protocols

The following section describes a representative protocol for establishing and utilizing an HCC xenograft model to test the efficacy of this compound.

A. Animal Model and Husbandry:

-

Model: Female BALB/c nude mice, 4-6 weeks old.

-

Housing: Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

B. Xenograft Implantation:

-

Cell Preparation: Harvest HCCLM3 cells during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

-

Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

C. Treatment Protocol:

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound monotherapy, this compound + NK cells).

-

Drug Administration: Administer this compound (20 mg/kg) or vehicle via intraperitoneal (i.p.) injection every three days for four weeks.[1] For combination therapy, administer pre-activated Natural Killer (NK) cells according to the study design.

D. Efficacy Evaluation:

-

Endpoint: At the end of the treatment period, euthanize the mice.

-

Data Collection: Excise the tumors and record their final weight.

-

Further Analysis: Tumor tissue may be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for Western blot analysis to assess target engagement and pharmacodynamic biomarkers.

Conclusion and Future Directions

The preclinical data for this compound in hepatocellular carcinoma models demonstrate a clear mechanism of action involving the antagonism of IAP proteins to induce apoptosis. In vitro, it effectively degrades cIAPs and sensitizes HCC cells to TNF-α and TRAIL.[1] In vivo, this compound shows modest single-agent activity but significantly enhances the anti-tumor effects of NK cells, suggesting a potential role in combination with immunotherapies.[1]

Future preclinical research should focus on exploring combination strategies with other targeted agents or checkpoint inhibitors, identifying predictive biomarkers of response, and evaluating its efficacy in more complex, patient-derived xenograft (PDX) or orthotopic models of HCC that better recapitulate the tumor microenvironment.

References

In-Depth Technical Guide: Investigating the Effects of Dasminapant on Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Dasminapant (APG-1387), a second-generation SMAC mimetic and Inhibitor of Apoptosis Proteins (IAPs) antagonist, on ovarian cancer cell lines. This document details the cytotoxic and pro-apoptotic activity of this compound, outlines the underlying molecular mechanisms, and provides detailed protocols for the key experimental procedures used in its evaluation.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical studies involving ovarian cancer cell lines. The following tables summarize the key quantitative findings from published research.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Assay | Exposure Time (hours) | EC50 (µM) | Citation |

| SKOV3 | CCK-8 | 72 | 0.097 | [1] |

| OVCAR3 | CCK-8 | 72 | 0.2113 | [1] |

EC50: The half-maximal effective concentration required to inhibit cell viability by 50%.

Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cell Lines

| Cell Line | Treatment Concentration (nM) | Apoptotic Cells (%) | Method | Citation |

| SKOV3 | 0 | 1.56 | Annexin V-FITC/PI Staining | [1] |

| 10 | Increased (P < 0.05) | Annexin V-FITC/PI Staining | [1] | |

| 30 | 31.63 | Annexin V-FITC/PI Staining | [1] | |

| OVCAR3 | 0 | 2.15 | Annexin V-FITC/PI Staining | [1] |

| 10 | Increased (P < 0.05) | Annexin V-FITC/PI Staining | [1] | |

| 30 | 27.22 | Annexin V-FITC/PI Staining | [1] |

Signaling Pathways and Molecular Mechanisms

This compound functions as a SMAC mimetic, targeting and antagonizing the activity of IAP family proteins, including cIAP1, cIAP2, and XIAP.[2] This inhibition leads to the activation of apoptotic signaling pathways.

IAP Degradation and Caspase Activation

Upon treatment with this compound, there is a dose-dependent degradation of cIAP1, cIAP2, and XIAP in ovarian cancer cells.[1] The degradation of IAPs relieves their inhibitory effect on caspases, leading to the activation of the caspase cascade. Specifically, this compound treatment results in the cleavage and activation of caspase-8 and the executioner caspase-3, as well as the cleavage of PARP, a key substrate of activated caspase-3.[1]

TNF-α Dependent Apoptosis and Ripoptosome Formation

This compound-induced apoptosis in ovarian cancer cells is dependent on Tumor Necrosis Factor-alpha (TNF-α) signaling.[1] The binding of TNF-α to its receptor, TNFR1, triggers the formation of a multi-protein complex known as the Ripoptosome, which includes RIP1, FADD, and pro-caspase-8.[1] Co-immunoprecipitation experiments have confirmed the interaction between RIP1 and caspase-8 following this compound treatment.[1] This complex facilitates the auto-activation of caspase-8, which in turn initiates the downstream caspase cascade, leading to apoptosis.

Induction of Autophagy

In addition to apoptosis, this compound has been shown to induce autophagy in ovarian cancer cells, as evidenced by the increased expression of LC3 and Beclin1, and the degradation of p62.[1] Interestingly, this induced autophagy appears to be a cytoprotective mechanism, as the inhibition of autophagy enhances this compound-induced apoptosis.[1]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptotic signaling pathway in ovarian cancer cells.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for evaluating this compound's effects on ovarian cancer cells.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for investigating the effects of this compound on ovarian cancer cell lines.[1]

Cell Culture and Reagents

-

Cell Lines: Human ovarian cancer cell lines SKOV3 and OVCAR3 can be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium:

-

SKOV3 cells: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

OVCAR3 cells: RPMI-1640 Medium supplemented with 20% FBS, 0.01 mg/ml bovine insulin, and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound (APG-1387): Can be obtained from commercial suppliers and dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired working concentrations.

Cell Viability Assay (CCK-8)

-

Seed ovarian cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

-

Seed a low number of cells (e.g., 300 cells/well for SKOV3) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control.

-

Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in 6-well plates and treat with this compound for the indicated times.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, cIAP2, XIAP, Caspase-8, Cleaved Caspase-8, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, LC3, Beclin1, p62, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-immunoprecipitation

-

Lyse treated cells in a non-denaturing lysis buffer.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., FADD) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in sample buffer.

-

Analyze the eluted proteins by Western blot using antibodies against the suspected interacting proteins (e.g., RIP1, Caspase-8).

This guide provides a foundational understanding of the effects of this compound on ovarian cancer cell lines and the methodologies to investigate them. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental conditions.

References

In-Depth Technical Guide: Dasminapant in Nasopharyngeal Carcinoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Dasminapant (also known as APG-1387) for the treatment of nasopharyngeal carcinoma (NPC). This compound is a novel, bivalent small-molecule mimetic of the second mitochondria-derived activator of caspases (SMAC) that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). This document synthesizes available data on its mechanism of action, efficacy in preclinical models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound is designed to mimic the endogenous IAP antagonist, SMAC, thereby promoting apoptosis in cancer cells.[1] It binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily cIAP-1, cIAP-2, and XIAP, leading to their degradation and relieving their inhibitory effect on caspases.[2] This reactivates the apoptotic program in tumor cells. Research in NPC has demonstrated that this compound's antitumor activity is potent, particularly when combined with the cytokine TNF-α.[3]

Quantitative In Vitro Efficacy

This compound, especially in combination with TNF-α, has demonstrated significant cytotoxic effects across a range of nasopharyngeal carcinoma cell lines. The combination treatment effectively reduces cell viability by inducing apoptosis.

Table 1: Summary of In Vitro Cell Viability Data

| Cell Line | Treatment | Observation | Reference |

| CNE-1, CNE-2, HONE-1, SUNE-1, C666-1, HK-1 | This compound + TNF-α | Potent decrease in cell viability | [3] |

| Resistant NPC Cells | This compound + TNF-α + NF-κB or AKT inhibitor | Overcomes resistance and restores sensitivity to treatment | [3] |

Quantitative In Vivo Efficacy

In vivo studies using a human NPC xenograft model in nude mice have shown that this compound is effective as a single agent in suppressing tumor growth.

Table 2: Summary of In Vivo Antitumor Activity

| Animal Model | Treatment Regimen | Key Findings | Reference |

| CNE-2 Xenograft | This compound (single agent) | Displayed significant antitumor activity at well-tolerated doses | [3] |

Signaling Pathways and Molecular Interactions

This compound's mechanism in NPC involves the induction of the extrinsic apoptosis pathway. By inhibiting IAPs, it facilitates the activation of caspase-8, leading to a caspase cascade and programmed cell death. The synergistic effect with TNF-α is crucial, as TNF-α signaling can activate pro-apoptotic pathways that are otherwise suppressed by IAPs. The antitumor effect in NPC has been shown to be dependent on RIPK1 (Receptor-Interacting Protein Kinase 1).[3] Furthermore, activation of the NF-κB and AKT signaling pathways has been identified as a resistance mechanism, and inhibition of these pathways can re-sensitize resistant NPC cells to this compound.[3]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound in nasopharyngeal carcinoma.

In Vitro Studies

-

Cell Lines: A panel of human nasopharyngeal carcinoma cell lines was used, including CNE-1, CNE-2, HONE-1, SUNE-1, C666-1, and HK-1.[3]

-

Cell Viability Assay:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound with or without a fixed concentration of TNF-α.

-

Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Luminescence was measured using a plate reader, and data were normalized to untreated controls.

-

-

Apoptosis Analysis:

-

Cells were treated with this compound and/or TNF-α.

-

Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells was determined.

-

-

Western Blot Analysis:

-

Cells were treated as required, then lysed in RIPA buffer.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., cIAP-1, cleaved Caspase-3, PARP, p-AKT, p-IκBα) and a loading control (e.g., GAPDH).

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Studies

-

Animal Model: A xenograft model was established by subcutaneously injecting human NPC cells (CNE-2) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[3]

-

Treatment Protocol:

-

Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

-

The treatment group received this compound administered via a clinically relevant route (e.g., intraperitoneal or oral) at a specified dose and schedule. The control group received a vehicle control.

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length × Width²)/2.

-

Body weight and general health of the mice were monitored throughout the study to assess toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, mice were euthanized, and tumors were excised, weighed, and photographed.

-

Tumor tissue was processed for further analysis, such as immunohistochemistry (IHC) to detect markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for western blot analysis.

-

Clinical Development Context

While this guide focuses on preclinical NPC research, it is noteworthy that this compound (APG-1387) has entered Phase I clinical trials for advanced solid tumors, both as a monotherapy and in combination with other anticancer agents like the anti-PD-1 antibody, toripalimab.[4] These trials are assessing the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in a broader patient population. The findings from these trials will be crucial in determining the future clinical development path for this compound, potentially including its application in nasopharyngeal carcinoma.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A novel Smac mimetic APG-1387 demonstrates potent antitumor activity in nasopharyngeal carcinoma cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

Dasminapant: A Technical Guide to its Molecular Structure, Properties, and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasminapant, also known as APG-1387, is a potent, second-generation small molecule that acts as a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, leading to therapeutic resistance and poor prognosis. By mimicking the endogenous protein SMAC, this compound blocks the activity of key IAPs, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), thereby promoting programmed cell death (apoptosis) in malignant cells. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound is a chemically synthesized molecule with a complex structure designed for high-affinity binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | APG-1387, SM-1387 | [1] |

| Chemical Formula | C₆₀H₇₂N₁₀O₁₀S₂ | [1] |

| Molecular Weight | 1157.42 g/mol | [1] |

| CAS Number | 1570231-89-8 | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO, not in water. | [1] |

| Storage | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its pro-apoptotic effects by targeting and neutralizing IAP proteins, which are critical regulators of apoptosis.

Inhibition of IAP Proteins

IAP proteins, particularly XIAP, cIAP1, and cIAP2, inhibit apoptosis by directly binding to and inactivating caspases (the primary executioners of apoptosis) or by modulating signaling pathways such as NF-κB. This compound, by mimicking the IAP-binding motif of the endogenous pro-apoptotic protein SMAC/DIABLO, competitively binds to the BIR domains of IAPs.[1] This binding displaces caspases from XIAP, allowing their activation. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The depletion of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway and promoting the production of pro-inflammatory and pro-apoptotic cytokines like TNF-α.[1]

Induction of Apoptosis

By relieving IAP-mediated inhibition of caspases and promoting a pro-apoptotic cellular environment, this compound effectively induces apoptosis in cancer cells. This process is characterized by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), key hallmarks of apoptosis.[2][3]

References

Dasminapant: A Novel IAP Antagonist Enhancing Anti-Tumor Immune Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dasminapant (APG-1387) is a novel, bivalent small-molecule Second Mitochondria-derived Activator of Caspases (SMAC) mimetic that targets Inhibitor of Apoptosis Proteins (IAPs). By antagonizing key IAPs such as cIAP1, cIAP2, and XIAP, this compound promotes programmed cell death in malignant cells. Beyond its direct pro-apoptotic effects, emerging preclinical and clinical data reveal a significant immunomodulatory role for this compound, positioning it as a promising agent to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways through which this compound reshapes the tumor microenvironment to foster a robust immune response, particularly in combination with immune checkpoint inhibitors.

Core Mechanism of Action: IAP Antagonism

This compound functions by mimicking the endogenous protein SMAC/DIABLO, which is a natural antagonist of IAP proteins.[1] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance and immune evasion.[2][3] this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, primarily cIAP1 and cIAP2, triggering their auto-ubiquitination and subsequent proteasomal degradation.[4][5] This degradation has two major consequences:

-

Induction of Apoptosis: The removal of cIAPs and sequestration of XIAP liberates caspases (primarily caspase-8 and caspase-3), initiating the caspase cascade and leading to apoptotic cell death.[2][4] this compound has been shown to synergize with pro-apoptotic ligands like TNF-α and TRAIL.[2][6]

-

Activation of Non-Canonical NF-κB Signaling: The degradation of cIAPs, which are negative regulators of NF-κB-inducing kinase (NIK), leads to NIK accumulation.[2] This stabilizes NIK, allowing it to activate the non-canonical NF-κB pathway, a key signaling cascade in immune regulation.[2][7]

Modulation of the Anti-Tumor Immune Response

This compound leverages its dual mechanism of action to convert immunologically "cold" tumors into "hot" tumors by influencing multiple components of the innate and adaptive immune systems.

Enhancement of Innate Immunity

-

Natural Killer (NK) Cell Activation: this compound sensitizes hepatocellular carcinoma (HCC) cells to NK cell-mediated cytotoxicity both in vitro and in vivo.[2][6] In a PLC/PRF/5 xenograft model, this compound treatment led to a five-fold increase in NK cell counts within the tumor.[7]

-

Dendritic Cell (DC) Maturation and Antigen Presentation: While direct studies on this compound are emerging, IAP antagonists with the same mechanism have been shown to be potent activators of dendritic cells.[8][9] IAP antagonism in DCs activates the non-canonical NF-κB pathway, leading to the upregulation of co-stimulatory molecules (CD80, CD86), MHC class II, and CD70.[8][9] This enhances the cross-presentation of tumor antigens, a critical step for priming tumor-specific CD8+ T cells.[8]

-

CD3+NK1.1+ (NKT-like) Cell Recruitment: In syngeneic colon and ovarian cancer models, the combination of this compound and an anti-PD-1 antibody resulted in a nearly two-fold increase in tumor-infiltrating CD3+NK1.1+ cells.[9][10]

Potentiation of Adaptive Immunity

-

Increased T-Cell Infiltration: Combination therapy with this compound and anti-PD-1 antibodies leads to a significant increase in the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment.[11]

-

Reduction of Regulatory T-Cells (Tregs): The same combination therapy has been observed to decrease the population of immunosuppressive Treg cells within the tumor.[7][11] In vitro studies confirm that this compound can directly reduce Treg differentiation.[7]

-

Enhanced T-Cell Effector Function: The combination of this compound and anti-PD-1 stimulates a significant increase in the production of key effector cytokines, including IFN-γ.[10] In vitro, this compound has been shown to enhance T-cell proliferation following co-stimulation.[11]

Remodeling the Tumor Microenvironment (TME) via Cytokine Induction

A critical component of this compound's immunomodulatory effect is its ability to induce cytokine secretion directly from tumor cells.

-

IL-12 Secretion: this compound treatment promotes the secretion of IL-12 from tumor cells. IL-12 is a crucial cytokine for the activation and proliferation of T-cells and NK cells.[10] The synergistic anti-tumor effect of this compound and anti-PD-1 is dependent on this IL-12 production, as blocking IL-12 abrogates the combination's efficacy.[9][10]

-

Upregulation of Antigen Presentation Machinery: Activation of the non-canonical NF-κB pathway in tumor cells leads to the upregulation of molecules involved in antigen presentation, such as HLA-DR, and "eat-me" signals like calreticulin, further promoting immune recognition.[7]

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz DOT)

Caption: Dual mechanism of action of this compound.

Caption: General preclinical experimental workflow.

Caption: this compound's modulation of the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound (APG-1387).

Table 1: Preclinical In Vitro & In Vivo Efficacy

| Parameter | Model System | Treatment | Result | Reference |

| IAP Degradation | HepG2 & HCCLM3 cells | 0.02-20 µM this compound | Dose-dependent degradation of cIAP1/2 | [4] |

| Synergy with Cytokines | HepG2 & HCCLM3 cells | 2 µM this compound + TNF-α/TRAIL | Significant increase in apoptosis vs. single agents | [2][6] |

| NK Cell Infiltration | PLC/PRF/5 HCC xenograft | This compound | 5-fold increase in NK cell counts in tumor | [7] |

| NKT-like Cell Infiltration | MC38 colon cancer syngeneic model | This compound + anti-PD-1 | ~2-fold increase in tumor-infiltrating CD3+NK1.1+ cells | [9][10] |

| Treg Differentiation | In vitro human T-cells | This compound | Reduction in Treg differentiation | [7] |

| Tumor Growth Inhibition | MC38 colon cancer syngeneic model | This compound + anti-PD-1 | Significant tumor growth inhibition (P < 0.0001) | [9][10] |

| Survival Benefit | MC38 colon cancer syngeneic model | This compound + anti-PD-1 | Significant increase in survival rate (P < 0.001) | [9][10] |

Table 2: Phase I Clinical Trial Data (this compound + Toripalimab [anti-PD-1])

| Parameter | Value | Notes | Reference |

| Patient Population | n = 22 | Advanced solid tumors | [12] |

| Recommended Phase II Dose (RP2D) | 45 mg weekly (IV) | MTD was not reached | [12] |

| Objective Response Rate (ORR) | 13.6% | Includes one patient with a complete response | [12] |

| Disease Control Rate (DCR) | 54.5% | Includes complete response, partial response, and stable disease | [12] |

| Grade ≥3 Treatment-Related AEs | 13.6% | Most common was lipase elevation | [12] |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in key preclinical studies.

In Vivo Syngeneic Mouse Model Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound alone and in combination with an anti-PD-1 antibody.

-

Animal Model: 6-8 week old female C57BL/6 mice.

-

Tumor Cell Line: MC38 (murine colon adenocarcinoma).

-

Procedure:

-

Subcutaneously inoculate 5 x 10⁵ MC38 cells in 100 µL of PBS into the right flank of each mouse.

-

Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

-

When tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

-

Dosing Regimen (example):

-

This compound: Administer intraperitoneally (i.p.) at 20 mg/kg, every 3 days.

-

Anti-mouse PD-1 antibody: Administer i.p. at 10 mg/kg, twice a week.

-

Vehicle: Administer corresponding vehicle control on the same schedule.

-

-

Continue treatment for a predefined period (e.g., 3-4 weeks) or until endpoint criteria are met.

-

Monitor tumor volume, body weight, and overall survival.

-

-

Endpoint Analysis:

-

At the end of the study, or when tumors reach a predetermined size, euthanize mice.

-

Excise tumors and spleens for immunological analysis.

-

Prepare single-cell suspensions from tumors by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).

-

Perform flow cytometry to analyze immune cell populations (e.g., CD45+, CD3+, CD4+, CD8+, FoxP3+, NK1.1+).

-

Analyze cytokine levels in tumor homogenates or serum using multiplex assays (e.g., MSD V-PLEX).[9][13]

-

In Vitro NK Cell-Mediated Cytotoxicity Assay

-

Objective: To determine if this compound sensitizes tumor cells to killing by NK cells.

-

Cell Lines:

-

Target cells: HepG2 or HCCLM3 (human hepatocellular carcinoma).

-

Effector cells: Human NK cells (e.g., NK-92 line or primary NK cells isolated from PBMCs).

-

-

Procedure:

-

Culture target HCC cells in appropriate media (e.g., DMEM with 10% FBS).

-

Pre-treat target cells with a suboptimal concentration of this compound (e.g., 2 µM) or vehicle for 24 hours.

-

On the day of the assay, harvest and count both target and effector cells.

-

Co-culture the pre-treated target cells with NK cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well plate.

-

Incubate the co-culture for 4-6 hours at 37°C.

-

Measure cytotoxicity using a standard method, such as a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay.

-

-

Data Analysis: Calculate the percentage of specific lysis for each condition, comparing vehicle-treated to this compound-treated target cells at each E:T ratio.[2][6]

Flow Cytometry for Apoptosis Analysis

-

Objective: To quantify apoptosis induced by this compound in combination with other agents.

-

Cell Lines: HepG2 or HCCLM3 cells.

-

Reagents:

-

This compound, TNF-α, TRAIL.

-

Annexin-V-FITC and 7-Aminoactinomycin D (7-AAD) staining kit.

-

-

Procedure:

-

Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

-

Treat cells with the indicated agents (e.g., this compound [2 µM], TNF-α [10 ng/mL], or the combination) for 24 hours.

-

Harvest all cells, including those floating in the supernatant.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin Binding Buffer.

-

Add Annexin-V-FITC and 7-AAD to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze samples immediately on a flow cytometer.

-

-

Data Analysis: Gate on cell populations to distinguish:

Conclusion and Future Directions

This compound (APG-1387) demonstrates a compelling dual mechanism that directly targets tumor cells for apoptosis while simultaneously orchestrating a multi-faceted anti-tumor immune response. By inducing the secretion of critical cytokines like IL-12, enhancing NK and T-cell function, reducing immunosuppressive Tregs, and potentially maturing dendritic cells for improved antigen presentation, this compound effectively remodels the tumor microenvironment. The synergistic activity observed with anti-PD-1 antibodies in preclinical models, and the promising early signals of clinical activity, underscore its potential as a cornerstone of next-generation combination immunotherapies.

Future research should focus on elucidating the direct effects of this compound on myeloid-derived suppressor cells (MDSCs) and further characterizing the chemokine profiles it induces to better understand immune cell trafficking. Identifying biomarkers that predict which tumors are most likely to respond to this compound-based immunotherapy will be critical for its successful clinical translation. The data presented herein provide a strong rationale for the continued investigation of this compound in a variety of solid and hematologic malignancies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. [PDF] 979 Compound screen identifies inhibitor of apoptosis proteins (IAP) antagonist as an inducer of T cell proliferation after cross-presentation by dendritic cells | Semantic Scholar [semanticscholar.org]

- 3. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The SMAC Mimetic APG-1387 Sensitizes Immune-Mediated Cell Apoptosis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic effects of Smac mimetic APG-1387 with anti-PD-1 antibody are attributed to increased CD3 + NK1.1 + cell recruitment secondary to induction of cytokines from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibitor of Apoptosis Proteins Antagonist Induces T-cell Proliferation after Cross-Presentation by Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Tumor microenvironment mimicking 3D models unveil the multifaceted effects of SMAC mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitor of apoptosis proteins (IAP) inhibitor APG-1387 monotherapy or in combination with programmed cell death 1 (PD-1) inhibitor toripalimab in patients with advanced solid tumors: results from two phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic effects of Smac mimetic APG-1387 with anti-PD-1 antibody are attributed to increased CD3 + NK1.1 + cell recruitment secondary to induction of cytokines from tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The SMAC Mimetic APG-1387 Sensitizes Immune-Mediated Cell Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]